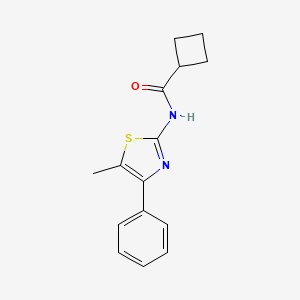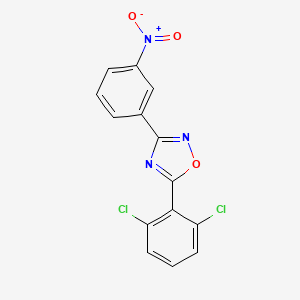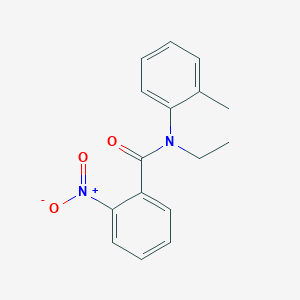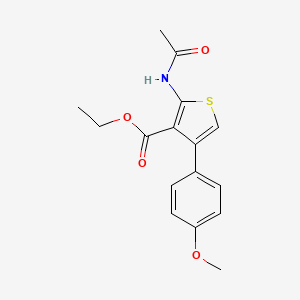
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, also known as MBX-2982, is a small molecule drug compound that has been developed as a potential treatment for type 2 diabetes. This compound belongs to the class of drugs known as G protein-coupled receptor (GPCR) agonists and has been shown to activate the GPR119 receptor in the pancreas, which in turn stimulates the release of insulin.
Mécanisme D'action
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide activates the GPR119 receptor, which is expressed in several tissues including the pancreas, gastrointestinal tract, and adipose tissue. Activation of this receptor leads to the release of several hormones including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. In addition, this compound has been shown to increase GLP-1 secretion, which has been associated with improved glucose homeostasis and weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is its specificity for the GPR119 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
There are several potential future directions for research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with type 2 diabetes.
2. Investigation of the potential for this compound to be used in combination with other drugs for the treatment of type 2 diabetes.
3. Studies to elucidate the molecular mechanisms underlying the effects of this compound on glucose homeostasis and insulin sensitivity.
4. Development of new analogues of this compound with improved pharmacokinetic properties.
5. Investigation of the potential for this compound to be used in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
In conclusion, this compound is a promising drug compound with potential applications in the treatment of type 2 diabetes. Further research is needed to fully understand the mechanisms underlying its effects and to evaluate its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves several steps, including the reaction of 2-bromo-5-methylthiazole with 4-phenyl-1,3-cyclobutanedione to form an intermediate, which is then reacted with an amine to form the final product. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been extensively studied in preclinical models of type 2 diabetes, and has shown promising results in improving glucose tolerance and insulin sensitivity. In addition, this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), which is an important hormone involved in glucose homeostasis.
Propriétés
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-13(11-6-3-2-4-7-11)16-15(19-10)17-14(18)12-8-5-9-12/h2-4,6-7,12H,5,8-9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMLCNODKGCJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5725380.png)

![N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
![3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5725406.png)

![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![N-[2-(butyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)
![3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B5725427.png)

![5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5725450.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5725457.png)
![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
